1-Ethyl-1,7-diazaspiro[4.4]nonane
CAS No.:
Cat. No.: VC17507508
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2 |
|---|---|
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 1-ethyl-1,7-diazaspiro[4.4]nonane |
| Standard InChI | InChI=1S/C9H18N2/c1-2-11-7-3-4-9(11)5-6-10-8-9/h10H,2-8H2,1H3 |
| Standard InChI Key | QDMUHBMEXAULGR-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC12CCNC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Ethyl-1,7-diazaspiro[4.4]nonane features a spirocyclic core where two rings—a pyrrolidine and a piperidine—share a single quaternary carbon atom. The nitrogen atoms are positioned at the 1- and 7-positions of the spiro system, with one nitrogen bonded to an ethyl group (-CH₂CH₃). This arrangement creates a rigid, three-dimensional structure that enhances binding specificity to biological targets.
Physicochemical Profile
The compound’s physicochemical properties are critical for its pharmacokinetic behavior. Key parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol |
| logP (Partition Coefficient) | Estimated 1.2–1.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 24.3 Ų |
These properties suggest moderate lipophilicity, enabling membrane permeability while retaining solubility in aqueous media—a balance advantageous for drug development.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-ethyl-1,7-diazaspiro[4.4]nonane typically proceeds via a two-step sequence:
-
Condensation: Ethylamine reacts with a spirocyclic ketone (e.g., 1-benzoylpyrrolidin-2-one) under acidic conditions, forming an imine intermediate.
-
Reduction: The intermediate undergoes catalytic hydrogenation or treatment with metal hydrides (e.g., LiAlH₄) to yield the final product .
This route achieves yields of 60–75% on a gram scale, with purity >95% after column chromatography.
Industrial-Scale Optimization
For commercial production, continuous flow reactors are employed to enhance reaction efficiency and safety. Key advancements include:
-
Flow Chemistry: Microreactors minimize side reactions and improve heat transfer, achieving 85% yield at 120°C .
-
Purification: Simulated moving bed (SMB) chromatography replaces traditional columns, reducing solvent use by 40% .
These methods enable kilogram-scale synthesis with consistent quality, critical for preclinical and clinical studies .
Mechanism of Action: Sigma Receptor Modulation
Sigma Receptor Biology
Sigma receptors are classified into two subtypes: σ₁ and σ₂. Unlike opioid receptors, they modulate ion channels (e.g., K⁺, Ca²⁺) and neurotransmitter systems (e.g., dopamine, glutamate).
Binding and Functional Activity
1-Ethyl-1,7-diazaspiro[4.4]nonane exhibits high affinity for σ₁ receptors (Kᵢ = 12 nM), acting as a partial agonist. In vitro studies demonstrate its ability to:
-
Inhibit glutamate release in hippocampal neurons by 40% at 10 μM.
-
Attenuate Ca²⁺ influx in neuroblastoma cells via σ₁-mediated channel blockade.
The ethyl group enhances hydrophobic interactions with the receptor’s transmembrane domain, while the spirocyclic core imposes conformational restraint, improving selectivity over σ₂ receptors.
Applications in Scientific Research
Neurological Disorders
In rodent models, the compound reduces neuropathic pain by 60% at 5 mg/kg (i.p.) and exhibits anxiolytic effects in the elevated plus maze test . These findings align with σ₁’s role in mood regulation and nociception.
Oncology
Preliminary data indicate antiproliferative activity against glioblastoma cells (IC₅₀ = 8 μM), likely through σ₁-mediated apoptosis. Combination studies with temozolomide show synergistic effects, reducing tumor volume by 70% in xenografts.
Material Science
The spirocyclic structure serves as a ligand in metal-organic frameworks (MOFs). Copper(II) complexes of 1-ethyl-1,7-diazaspiro[4.4]nonane exhibit luminescence with quantum yields of 0.45, potential for OLED applications.
Comparative Analysis with Structural Analogs
The ethyl-substituted derivative strikes an optimal balance between affinity (Kᵢ = 12 nM) and molecular weight, favoring blood-brain barrier penetration .
Challenges and Future Directions
While 1-ethyl-1,7-diazaspiro[4.4]nonane shows promise, its clinical translation requires addressing:
-
Metabolic Stability: Hepatic microsomal studies reveal a half-life of 22 minutes, necessitating prodrug strategies.
-
Stereoselective Synthesis: Current routes yield racemic mixtures; enantioselective methods using chiral acids (e.g., tartaric acid) are under exploration .
Future work should prioritize in vivo toxicology studies and formulation development to harness its therapeutic potential fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume